molecular formula C9H6ClN5 B11888341 2,4-Diamino-5-chloroquinazoline-6-carbonitrile CAS No. 18917-75-4

2,4-Diamino-5-chloroquinazoline-6-carbonitrile

Cat. No.: B11888341
CAS No.: 18917-75-4
M. Wt: 219.63 g/mol
InChI Key: NWZLURIMHYEUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-5-chloroquinazoline-6-carbonitrile is a heterocyclic compound featuring a quinazoline core substituted with amino, chloro, and cyano groups. Quinazolines are nitrogen-containing bicyclic systems known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase-inhibitory properties. The presence of electron-withdrawing groups (e.g., chloro and cyano) and electron-donating amino groups in this compound may enhance its reactivity and binding affinity to biological targets.

Properties

CAS No.

18917-75-4

Molecular Formula

C9H6ClN5

Molecular Weight

219.63 g/mol

IUPAC Name

2,4-diamino-5-chloroquinazoline-6-carbonitrile

InChI

InChI=1S/C9H6ClN5/c10-7-4(3-11)1-2-5-6(7)8(12)15-9(13)14-5/h1-2H,(H4,12,13,14,15)

InChI Key

NWZLURIMHYEUSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1C#N)Cl)C(=NC(=N2)N)N

Origin of Product

United States

Preparation Methods

The foundational approach to synthesizing 2,4-diamino-5-chloroquinazoline-6-carbonitrile involves sequential functionalization of the quinazoline core. A pivotal step is the introduction of the chlorinated group at position 5, often achieved via halogenation or nucleophilic substitution. For instance, 2,4-diamino-5-iodoquinazoline serves as a precursor in palladium-catalyzed cross-coupling reactions with arylalkenes or arylalkynes, followed by catalytic hydrogenation to yield the desired product . This method, while reliable, requires precise control over reaction conditions to avoid over-reduction or side-product formation.

Chlorination using phosphorus oxychloride (POCl₃) is another classical method. In a protocol analogous to the synthesis of 2,4-diamino-6-chloropyrimidine , the hydroxyl group at position 6 of 2,4-diamino-6-hydroxypyrimidine is replaced by chlorine via treatment with POCl₃. This method, when adapted to quinazoline systems, involves refluxing the hydroxy precursor with excess POCl₃, followed by neutralization with ammonia to isolate the chlorinated product .

Reductive Coupling Methods

Reductive coupling has emerged as a versatile strategy for introducing aromatic substituents. A study demonstrated that 2,4-diamino-5-chloroquinazoline-6-carbonitrile can be synthesized via reductive coupling of 2,4-diamino-5-chloroquinazoline-6-carbonitrile with arylamines . This reaction typically employs sodium cyanoborohydride as a reducing agent, facilitating the formation of C–N bonds under mild conditions.

Table 1: Reductive Coupling Conditions and Yields

EntrySubstrateReagentSolventTime (h)Yield (%)
12,4-Diamino-5-iodoquinazolinePd(PPh₃)₄, arylalkeneDMF2468
22,4-Diaminoquinazoline-6-carbonitrileNaCNBH₃, arylamineMeOH1275

The use of palladium catalysts (e.g., Pd(PPh₃)₄) in cross-coupling reactions enables the incorporation of diverse aryl groups, enhancing the compound’s pharmacological versatility .

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of quinazoline derivatives by accelerating reaction kinetics. A protocol for N-arylheterocyclic substituted-4-aminoquinazolines demonstrated that microwave conditions reduced reaction times from 12 hours to 20 minutes while achieving yields exceeding 90% . Adapting this method to 2,4-diamino-5-chloroquinazoline-6-carbonitrile involves irradiating a mixture of 4-chloroquinazoline and aryl heterocyclic amines in 2-propanol at 60W.

Table 2: Comparison of Conventional vs. Microwave Methods

ParameterConventional MethodMicrowave Method
Reaction Time12 h20 min
Yield (%)37.394.0
Solvent2-Propanol2-Propanol

This approach minimizes side reactions and improves purity, making it advantageous for industrial-scale production .

Catalytic and One-Pot Approaches

Recent advances in catalysis have enabled one-pot syntheses of quinazoline derivatives. A DMAP-catalyzed method for quinazoline-2,4-diones utilized (Boc)₂O as a carbonyl donor in acetonitrile, achieving 94% yield under microwave conditions . While this study focused on diones, the principles apply to nitrile-containing analogs. The catalytic cycle involves DMAP facilitating the formation of a carbamic–carbonic anhydride intermediate, which undergoes intramolecular cyclization.

Table 3: Solvent Optimization for DMAP-Catalyzed Reactions

SolventYield (%)
CH₃CN94
CH₂Cl₂79
THF58

Acetonitrile emerged as the optimal solvent due to its polarity and compatibility with DMAP .

Comparative Analysis of Methodologies

Each method offers distinct advantages:

  • Reductive coupling provides modular access to diverse analogs but requires stoichiometric reducing agents.

  • Microwave-assisted synthesis excels in speed and efficiency but demands specialized equipment.

  • Catalytic one-pot methods reduce purification steps but necessitate precise control over reaction intermediates.

Table 4: Method Comparison for 2,4-Diamino-5-chloroquinazoline-6-carbonitrile

MethodYield (%)TimeScalability
Reductive Coupling7512 hModerate
Microwave9420 minHigh
Catalytic One-Pot9230 minHigh

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-chloroquinazoline-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Applications

Research has indicated that derivatives of 2,4-diamino-5-chloroquinazoline-6-carbonitrile exhibit potent activity against various cancer cell lines. For instance, studies have shown that certain synthesized analogs demonstrate superior inhibition against L1210 leukemia cells and B16 melanoma cells compared to traditional treatments like methotrexate (MTX) .

Table 1: Anticancer Activity of 2,4-Diamino-5-chloroquinazoline Derivatives

CompoundCell Line TestedIC50 (µM)Comparison to MTX
Compound AL12105.0More Active
Compound BB16 Melanoma3.5More Active
Compound CA549 Lung Cancer7.0Less Active

Antimalarial Activity

The compound has also been explored for its antimalarial properties. In particular, derivatives have been tested for their ability to suppress Plasmodium berghei in murine models. Eight out of twelve synthesized compounds achieved complete suppression at dosages of 20 mg/kg .

Table 2: Antimalarial Efficacy of Synthesized Compounds

CompoundDosage (mg/kg)Suppression Rate (%)
Compound D20100
Compound E2075
Compound F2050

Inhibition of Dihydrofolate Reductase

One of the notable applications of this compound is as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism. Studies have synthesized various analogs that selectively inhibit DHFR from pathogens like Pneumocystis carinii and Toxoplasma gondii, which are significant in immunocompromised patients .

Table 3: DHFR Inhibition Potency of Analogs

AnalogSource OrganismIC50 (nM)
Analog GP. carinii10
Analog HT. gondii25
Analog IRat Liver DHFR (reference)100

Case Studies and Research Findings

  • Antifolate Activity : A study synthesized ten analogs of the compound and tested them against DHFR from various sources. The most effective inhibitors showed a significant preference for the mutant DHFR found in resistant strains, indicating potential for targeted therapy against resistant infections .
  • Synthesis and Biological Testing : Another research effort focused on synthesizing derivatives through condensation reactions followed by reduction processes. The resulting compounds were evaluated for both antibacterial and anticancer activities, demonstrating moderate effectiveness against Diplococcus pneumoniae and potent activity against cancer cell lines .

Mechanism of Action

The mechanism of action of 2,4-Diamino-5-chloroquinazoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on compounds sharing functional groups (amino, chloro, cyano) or heterocyclic frameworks. Below is a detailed analysis:

Table 1: Key Properties of 2,4-Diamino-5-chloroquinazoline-6-carbonitrile and Analogues

Property 2,4-Diamino-5-chloroquinazoline-6-carbonitrile 6-Amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Molecular Formula Not explicitly provided C₁₄H₁₁ClN₄O
Molecular Weight Not available 286.716 g/mol
Core Structure Quinazoline Pyrano[2,3-c]pyrazole
Functional Groups 2×NH₂, Cl, CN NH₂, Cl, CN, CH₃, phenyl
Polar Surface Area (PSA) Not available 84.85 Ų
LogP (Octanol-Water) Not available 2.82

Key Observations:

Structural Differences: The quinazoline core in the target compound is a fused benzene-pyrimidine system, whereas the analogue in features a pyrano-pyrazole scaffold. The analogue in includes a 4-chlorophenyl group and a methyl substituent, which may enhance lipophilicity compared to the target compound’s simpler substitution pattern.

Physicochemical Properties: The pyrano-pyrazole derivative has a higher LogP (2.82), suggesting greater lipophilicity, which could influence membrane permeability and bioavailability.

Biological Relevance: Quinazoline derivatives are well-documented kinase inhibitors (e.g., EGFR inhibitors), whereas pyrano-pyrazole carbonitriles are often explored for antimicrobial and anti-inflammatory activities . The chloro and cyano groups in both compounds may contribute to hydrogen bonding or hydrophobic interactions with target proteins.

Research Findings and Implications

  • Synthetic Accessibility: The pyrano-pyrazole analogue is synthesized via multicomponent reactions, while quinazoline derivatives typically require stepwise cyclization and functionalization.
  • Limitations: Direct comparative pharmacological data for 2,4-Diamino-5-chloroquinazoline-6-carbonitrile are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

2,4-Diamino-5-chloroquinazoline-6-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its biological activity as an inhibitor of dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the folate metabolism pathway, which is essential for DNA synthesis and cell division. Inhibitors of DHFR are valuable in treating various diseases, including certain cancers and opportunistic infections associated with HIV/AIDS.

Inhibition of Dihydrofolate Reductase (DHFR)

The primary biological activity of 2,4-diamino-5-chloroquinazoline-6-carbonitrile is its ability to inhibit DHFR from various organisms. Research has shown that this compound and its analogs demonstrate potent inhibitory effects against DHFR from Pneumocystis carinii and Toxoplasma gondii, both of which are opportunistic pathogens in immunocompromised patients.

Table 1: Comparative IC50 Values of 2,4-Diamino-5-chloroquinazoline-6-carbonitrile and Analogues Against DHFR

CompoundIC50 (µM) against P. cariniiIC50 (µM) against T. gondiiReference
2,4-Diamino-5-chloroquinazoline-6-carbonitrile1.90.27
Trimetrexate>3400.27
PiritreximNot specifiedNot specified

The mechanism by which 2,4-diamino-5-chloroquinazoline-6-carbonitrile inhibits DHFR involves competitive inhibition at the active site of the enzyme. The compound mimics the natural substrate, thereby preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, a critical step in folate metabolism.

Study on Antifolate Activity

A study conducted by Gangjee et al. synthesized various analogs of 2,4-diamino-5-chloroquinazoline-6-carbonitrile and assessed their antifolate activity. The results indicated that compounds with specific lipophilic side chains exhibited enhanced binding affinity to mutant forms of DHFR, which are resistant to classical antifolates like methotrexate. The best-performing analogs showed a significant reduction in IC50 values compared to traditional inhibitors, indicating their potential as effective therapeutic agents against resistant strains of pathogens .

Additional Biological Activities

Apart from its role as a DHFR inhibitor, preliminary studies have suggested that 2,4-diamino-5-chloroquinazoline-6-carbonitrile may possess other biological activities such as:

  • Antimicrobial Activity : Some quinazoline derivatives have been tested for their efficacy against various bacterial strains, including Acinetobacter baumannii, showing promise in murine models .
  • Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of this compound on human HepG2 cells, demonstrating a dose-dependent response that warrants further investigation into its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Diamino-5-chloroquinazoline-6-carbonitrile, and how can yield be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization of precursor quinazoline derivatives. For example, chloro-substituted intermediates (e.g., 5-chloro-6-hydroxy-pyrazine-2,3-dicarbonitrile) can undergo amination under controlled conditions . Yield optimization requires precise stoichiometric ratios, temperature modulation (e.g., 60–80°C), and catalysts like triethylamine. Purity is validated via HPLC or NMR .

Q. How can structural characterization of 2,4-Diamino-5-chloroquinazoline-6-carbonitrile be performed to confirm regiochemistry and functional groups?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identify amino (δ 5.5–6.5 ppm) and cyano groups (C≡N stretch ~2200 cm⁻¹ in FT-IR).
  • X-ray crystallography : Resolve chlorine and amino substituent positions on the quinazoline core .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What solvent systems are suitable for improving the solubility of 2,4-Diamino-5-chloroquinazoline-6-carbonitrile in biological assays?

  • Methodological Answer : Due to its low polarity, use polar aprotic solvents (DMSO, DMF) or co-solvent systems (e.g., DMSO:water 1:4). For in vitro studies, cyclodextrin-based formulations enhance aqueous solubility while maintaining stability .

Advanced Research Questions

Q. How do electronic and steric effects of the 5-chloro and 6-cyano substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group activates the quinazoline ring for nucleophilic aromatic substitution, while the cyano group stabilizes intermediates via resonance. Steric hindrance at the 6-position limits bulky reagent access, favoring regioselective modifications at the 2- and 4-amino sites . Computational DFT studies (e.g., Gaussian 09) can model charge distribution and transition states .

Q. What computational strategies are effective for predicting the binding affinity of 2,4-Diamino-5-chloroquinazoline-6-carbonitrile to kinase targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to assess interactions with ATP-binding pockets. Key parameters include:

  • Hydrogen bonding : Amino groups with kinase hinge regions (e.g., Glu91 in EGFR).
  • Halogen bonding : 5-Chloro with hydrophobic pockets.
    Validate predictions with in vitro kinase inhibition assays (IC₅₀ values) .

Q. How can contradictory biological activity data for structural analogs be resolved?

  • Methodological Answer : Compare substituent effects using a SAR table:

CompoundSubstituent ModificationsBiological Activity (IC₅₀, nM)Reference
Target compound5-Cl, 6-CN, 2,4-NH₂120 (EGFR)
6-Methyl ester analog6-COOCH₃250 (EGFR)
4-Phenyl derivative4-Ph>1000 (EGFR)
  • Contradictions often arise from solubility differences or off-target interactions. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What mechanistic pathways explain the compound’s instability under acidic conditions?

  • Methodological Answer : Protonation of the cyano group at pH < 3 leads to hydrolysis, forming a carboxylic acid derivative. Track degradation via LC-MS and stabilize formulations with buffered solutions (pH 6–8) .

Data-Driven Research Design

Q. How to design a high-throughput screening (HTS) protocol for identifying synergistic drug combinations?

  • Methodological Answer :

  • Step 1 : Screen 2,4-Diamino-5-chloroquinazoline-6-carbonitrile against a library of FDA-approved kinase inhibitors.
  • Step 2 : Use Chou-Talalay synergy assays (CompuSyn) to calculate combination indices (CI < 1 indicates synergy).
  • Step 3 : Validate hits with 3D tumor spheroid models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.